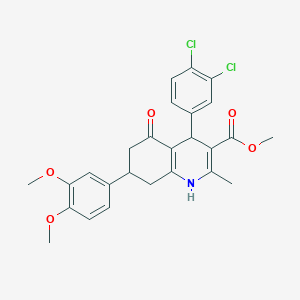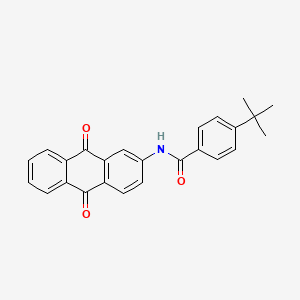
Methyl 4-(3,4-dichlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-diclorofenil)-7-(3,4-dimetoxi-fenil)-2-metil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de metilo pertenece a la clase de derivados de quinolina. Su fórmula química es C27H24Cl2N2O5. Exploremos sus propiedades y aplicaciones.
Métodos De Preparación
Las rutas sintéticas a este compuesto involucran reacciones de varios pasos. Desafortunadamente, la literatura específica sobre su preparación es escasa. Los métodos de producción industrial probablemente incluyen reacciones de condensación, ciclaciones y esterificaciones. Los investigadores pueden utilizar varios reactivos y condiciones para lograr el producto deseado.
Análisis De Reacciones Químicas
Oxidación y Reducción: 4-(3,4-diclorofenil)-7-(3,4-dimetoxi-fenil)-2-metil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de metilo podría sufrir oxidación (por ejemplo, utilizando oxidantes fuertes) o reducción (por ejemplo, utilizando agentes reductores).
Reacciones de Sustitución: Puede participar en sustituciones nucleofílicas o electrofílicas, dando lugar a varios derivados.
Productos Principales: Los productos exactos dependen de las condiciones de reacción, pero los derivados potenciales incluyen quinolinas sustituidas o heterociclos relacionados.
Aplicaciones Científicas De Investigación
Química Medicinal: Los investigadores exploran su potencial como agente antitumoral, antiinflamatorio o antimicrobiano.
Estudios Biológicos: Investigación de sus interacciones con enzimas, receptores o vías celulares.
Aplicaciones Industriales: Podría encontrar uso en la síntesis de tintes o en la ciencia de los materiales.
Mecanismo De Acción
Objetivos: 4-(3,4-diclorofenil)-7-(3,4-dimetoxi-fenil)-2-metil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de metilo probablemente interactúa con proteínas o enzimas específicas.
Vías: Se necesita más investigación para dilucidar su mecanismo preciso dentro de los sistemas biológicos.
Comparación Con Compuestos Similares
Singularidad: Su patrón de sustitución específico y su sistema de anillos fusionados lo diferencian.
Compuestos Similares: Los derivados de quinolina relacionados incluyen otras quinolinas sustituidas, como los 4-quinolona carboxilatos.
Recuerde que los datos experimentales detallados y los estudios integrales son esenciales para una comprensión más profunda de este compuesto.
Propiedades
Fórmula molecular |
C26H25Cl2NO5 |
|---|---|
Peso molecular |
502.4 g/mol |
Nombre IUPAC |
methyl 4-(3,4-dichlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C26H25Cl2NO5/c1-13-23(26(31)34-4)24(15-5-7-17(27)18(28)9-15)25-19(29-13)10-16(11-20(25)30)14-6-8-21(32-2)22(12-14)33-3/h5-9,12,16,24,29H,10-11H2,1-4H3 |
Clave InChI |
JHSGQGPAPKWLBQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=CC(=C(C=C4)Cl)Cl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (4Z)-4-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-methyl-5-oxo-1-(prop-2-en-1-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11640150.png)
![(5Z)-1-(4-chlorophenyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11640155.png)
![5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11640161.png)
![(6Z)-5-imino-6-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11640179.png)

![1,3-dimethyl-5-[(6-methyl-3-oxo-2-phenyl-2,3,4,5-tetrahydropyridazin-4-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11640188.png)


![6-({2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-N-(4-chlorophenyl)-5-cyano-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxamide](/img/structure/B11640202.png)
![3-chloro-N-{[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B11640214.png)
![(1S,2R,6R,9R)-N-(2-anilino-2-oxoethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B11640219.png)

![5-benzyl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11640231.png)
![2-(3-{(E)-[1-(2-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide](/img/structure/B11640235.png)
